Hdac-IN-38 vs. SAHA (Vorinostat): Divergent Potency and Spectrum of Action Require Different Experimental Designs
Hdac-IN-38 exhibits a unique biochemical profile that differentiates it from the clinical pan-HDAC inhibitor, Vorinostat (SAHA). Hdac-IN-38 shows similar micromolar inhibitory activity toward HDAC1, 2, 3, 5, 6, and 8 [1]. In contrast, SAHA is a more potent, nanomolar-range pan-HDAC inhibitor (IC50 = 10 nM) with activity against HDAC1/2/3/6/7/11 . This fundamental difference in both potency (micromolar vs. nanomolar) and isozyme coverage necessitates distinct experimental planning regarding compound concentration and expected biological outcomes.
| Evidence Dimension | Potency and Spectrum of HDAC Isozyme Inhibition |
|---|---|
| Target Compound Data | Potent inhibitor of HDAC1, 2, 3, 5, 6, 8 with similar micro-molar activity (e.g., HDAC1 IC50 = 3.82 µM, HDAC6 IC50 = 1.27 µM, HDAC8 IC50 = 0.533 µM). |
| Comparator Or Baseline | SAHA (Vorinostat): Pan-HDAC inhibitor with an IC50 of 10 nM against HDAC1/2/3/6/7/11. |
| Quantified Difference | SAHA is at least 300- to 800-fold more potent than Hdac-IN-38 against common targets like HDAC1 and HDAC6, and it inhibits HDAC7 and 11, which Hdac-IN-38 does not. |
| Conditions | In vitro cell-free enzyme inhibition assays as reported in respective vendor technical datasheets. |
Why This Matters
This difference in potency and isozyme coverage means that using SAHA as a substitute for Hdac-IN-38 would result in a dramatically different level of target engagement and potentially confound data interpretation due to off-target effects on HDAC7 and 11.
- [1] MedChemExpress (MCE). HDAC-IN-38 (Cat. No. HY-146351) Technical Datasheet - IC50 & Target section. View Source
